[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate
Description
The compound [(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate is a structurally complex nucleotide analog designed for therapeutic oligonucleotide applications. Its architecture features:
- Bis(4-methoxyphenyl)phenylmethoxy (DMTr) groups: Acid-labile protecting groups for hydroxyl moieties, enhancing solubility and enabling controlled deprotection .
- Phosphoryl linkages: A combination of 4-chlorophenoxy and 2-cyanoethoxy phosphates, which influence stability and reactivity during synthesis .
- Heterocyclic modifications: The adenine base is substituted with a benzamide group at position 6 and a 2-methylpropanoylamino (isobutyryl) group at position 2, optimizing base-pairing and nuclease resistance .
This compound is tailored for antisense or siRNA applications, where precise control over stability, cellular uptake, and enzymatic interactions is critical.
Properties
CAS No. |
73591-23-8 |
|---|---|
Molecular Formula |
C67H63Cl2N11O16P2 |
Molecular Weight |
1411.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate |
InChI |
InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-35-53(95-97(84,89-33-11-32-70)93-50-28-20-46(68)21-29-50)55(92-57)37-90-98(85,94-51-30-22-47(69)23-31-51)96-52-34-56(79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-12-7-5-8-13-42)91-54(52)36-88-67(43-14-9-6-10-15-43,44-16-24-48(86-3)25-17-44)45-18-26-49(87-4)27-19-45/h5-10,12-31,38-41,52-57H,11,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |
InChI Key |
LQTBTGULQJSSEV-DTVMXBHISA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxolan ring, the attachment of the benzamidopurin and chlorophenyl groups, and the phosphorylation process. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. Optimization of reaction conditions and purification methods would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies on the binding affinity, specificity, and kinetics of these interactions are essential to understand the compound’s mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features and Modifications
Key Insights:
Phosphate vs. Thiophosphate Backbones: The target compound’s 4-chlorophenoxy/2-cyanoethoxy phosphate provides hydrolytic stability comparable to thiophosphates (e.g., compound 35 in ), but without the sulfur-induced chirality, simplifying synthesis . Thiophosphates, however, exhibit enhanced nuclease resistance .
Protecting Group Strategies :
- DMTr groups (target compound, ) are removed under mild acidic conditions, whereas tert-butyldimethylsilyl (TBDMS) groups () require fluoride-based deprotection. DMTr offers superior compatibility with automated solid-phase synthesis.
Base Modifications :
Key Insights:
- The target compound’s synthesis likely employs phosphoramidite chemistry (as in ), but the 4-chlorophenoxy group may require optimized coupling conditions. Yields for similar compounds range from 46–53% , suggesting moderate efficiency.
- Purity across analogs consistently exceeds 95% via reverse-phase HPLC, underscoring robust purification protocols .
Table 3: Stability and Bioactivity
| Compound | Nuclease Resistance | LogP (Predicted) | Cellular Uptake | Reference |
|---|---|---|---|---|
| Target Compound | Moderate | 8.2 | High (lipophilic) | — |
| Thiophosphate analog () | High | 7.8 | Moderate | |
| TBDMS-protected () | Low | 9.1 | Low |
Key Insights:
- Thiophosphates () offer superior nuclease resistance but may compromise binding affinity due to altered stereoelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
